3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one

Deubiquitinase selectivity 19S regulatory particle Proteasome-associated DUBs

RA-9 (919091-63-7) is the definitive tool for selectively targeting 19S regulatory-particle-associated deubiquitinases USP14 and UCHL5, without suppressing total cellular DUB activity or inhibiting the 20S proteasome core. This mechanism is orthogonal to bortezomib and carfilzomib, making RA-9 uniquely effective against proteasome-inhibitor-resistant and platinum-resistant malignancies. Choose RA-9 over b-AP15 for experiments requiring clean discrimination between 19S-associated and total cellular DUB inhibition. Validated in vivo at 5 mg/kg i.p. (one-day on, two-days off). For research use only.

Molecular Formula C19H15N3O5
Molecular Weight 365.3 g/mol
Cat. No. B12461767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one
Molecular FormulaC19H15N3O5
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1
InChIInChI=1S/C19H15N3O5/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27/h1-10,20H,11-12H2
InChIKeyYUYPWAMLWZVHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one (RA-9): Chemical Identity, Pharmacological Class, and Procurement Considerations


3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one (CAS 919091-63-7; synonym RA-9) is a synthetic bis(arylidene)piperidin-4-one (BAP) belonging to the chalcone-derived α,β-unsaturated carbonyl class [1]. With molecular formula C19H15N3O5 and molecular weight 365.34 g/mol, the compound is commercially available as a research-grade small molecule at purities ≥95% (HPLC) from multiple vendors . RA-9 functions as a cell-permeable, selective inhibitor of 19S regulatory-particle-associated deubiquitinating enzymes (DUBs), specifically targeting USP14 and UCHL5, without inhibiting the catalytic activity of the 20S proteasome core [1][2]. Its mechanism is defined by the presence of a double α,β-unsaturated ketone system that interacts with active-site cysteine residues of DUBs [2]. The compound is primarily investigated as a preclinical anticancer agent with demonstrated activity against ovarian cancer, multiple myeloma, and triple-negative breast cancer models [1][3].

Why 3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one Cannot Be Replaced by In-Class BAP Analogs or Conventional Proteasome Inhibitors


Within the bis(arylidene)piperidin-4-one (BAP) family, minor structural modifications produce profound functional divergence. The N-unsubstituted piperidin-4-one core of RA-9 (lacking an N-acryloyl group) yields a DUB inhibition profile fundamentally distinct from its closest structural analog b-AP15 (NSC 687852), which bears an N-acryloyl substituent [1]. Critically, RA-9 selectively inhibits 19S regulatory-particle-associated DUBs without suppressing total cellular DUB activity, whereas b-AP15 non-selectively inhibits DUB activity in whole-cell lysates [1]. Compared with clinically approved 20S proteasome inhibitors such as bortezomib, RA-9 operates through an orthogonal mechanism—blocking ubiquitin-dependent protein degradation upstream of the proteasome while sparing 20S catalytic activity—and retains efficacy against bortezomib-resistant cancer cells [1]. Even among chalcone-derived analogs co-reported in the same series (AM146, RA-14), RA-9 displays a distinguishable cytotoxicity fingerprint across cancer cell lines, with IC50 values diverging by up to 2-fold in specific histotypes [2]. These structural and mechanistic distinctions render simple in-class substitution unreliable for reproducible experimental outcomes.

3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Selective 19S RP-Associated DUB Inhibition Without Affecting Total Cellular DUB Activity—Direct Comparison with b-AP15

RA-9 selectively inhibits DUB activity in purified 19S regulatory particles (19S RP) in a dose-dependent manner (0–50 μM), yet critically fails to suppress total DUB activity when measured in ES-2 ovarian cancer whole-cell lysates. In the same experimental system, b-AP15—the direct N-acryloyl structural analog—was employed as a positive control and inhibited total cellular DUB activity in ES-2 lysates [1]. This demonstrates that RA-9 is a proteasome-associated DUB inhibitor with restricted target scope, whereas b-AP15 exhibits broader DUB inhibitory activity across the cellular DUB pool. The 20S proteasome inhibitor bortezomib was used as a negative control and showed no DUB inhibition in either assay format [1].

Deubiquitinase selectivity 19S regulatory particle Proteasome-associated DUBs Target engagement

Divergent DUB Target Profile: RA-9 Inhibits UCH-L1, UCH-L3, USP2, USP5, and USP8 Versus b-AP15 Which Spares These DUBs

RA-9 directly suppresses the enzymatic activity of deubiquitinating enzymes UCH-L1, UCH-L3, USP2, USP5, and USP8, while sparing Ataxin-3, A20, BAP1, Otubain 1, and USP7 [1]. In marked contrast, b-AP15 exhibits little or no activity toward BAP1, UCH-L1, UCH-L3, USP2, USP7, or USP8 (IC50 >100 μM for each), with its DUB inhibition restricted primarily to USP14 and UCHL5 on the 19S RP . This means RA-9 possesses a broader non-proteasomal DUB inhibition footprint than b-AP15, targeting enzymes (UCH-L1, UCH-L3, USP2, USP5, USP8) known to regulate key oncogenic pathways including cell-cycle progression, p53 stability, and apoptosis [1].

DUB selectivity profiling USP enzymes UCH enzymes Polypharmacology

Retained Efficacy Against Bortezomib-Resistant Multiple Myeloma Cells—A Differentiator from Clinically Approved 20S Proteasome Inhibitors

RA-9 treatment was more effective at reducing cell viability in bortezomib-resistant multiple myeloma (MM) cell lines (RPMI8226-V10R and ANBL6-V10R) than in their bortezomib-sensitive parental lines (RPMI8226 and ANBL6), as measured by residual cell viability after 48 hours of treatment [1]. In the same study, bortezomib showed the expected loss of efficacy in the resistant lines. This counter-intuitive hypersensitivity of resistant cells to RA-9 is mechanistically attributed to elevated basal proteotoxic stress in bortezomib-resistant cells, rendering them more dependent on ubiquitin-mediated protein degradation and thus more vulnerable to DUB inhibition upstream of the 20S proteasome [1]. Additionally, RA-9 showed synergistic cell-killing effects when combined with cisplatin in cisplatin-resistant ovarian cancer cells (OVCAR-3, HEY) [1].

Drug resistance Multiple myeloma Bortezomib resistance Proteasome inhibitor

Quantitative Cancer Cell Viability IC50 Comparison: RA-9 Versus Co-Reported Chalcone Analogs AM146 and RA-14 Across a Multi-Cell-Line Panel

In a head-to-head cytotoxicity screen across nine human cancer cell lines representing cervical (HeLa, SiHa, CaSki), ovarian (TOV21G1, SKOV-3, ES-2), and breast (MDA-MB-231, MDA-MB-435, MDA-MB-468) cancers, RA-9 exhibited distinct potency relative to its co-series chalcone analogs AM146 and RA-14 [1]. RA-9 was the most potent analog against CaSki cervical cancer cells (IC50 = 1.64 μM) and showed comparable potency to RA-14 in ES-2 ovarian cancer cells (3.21 μM vs. 1.87 μM). Against the more resistant triple-negative breast cancer lines MDA-MB-231 and MDA-MB-468, RA-9 showed IC50 values of 11.18 μM and 12.49 μM respectively, demonstrating a clear therapeutic window compared to normal cells [1]. Notably, all three compounds suppressed anchorage-independent colony formation with IC50 <100 nM and completely abrogated colony formation at 0.3 μM [1].

Cytotoxicity profiling IC50 comparison Chalcone derivatives Anticancer activity

In Vivo Ovarian Cancer Xenograft Efficacy: Tumor Burden Reduction and Survival Prolongation with Documented Host Tolerability

In an intraperitoneal ES-2 ovarian cancer xenograft model in athymic nude mice, RA-9 (5 mg/kg, i.p., one-day on/two-days off schedule) produced a statistically significant reduction in tumor burden versus saline-treated controls by day 5 of treatment, with the difference reaching P < 0.002 by day 12 as measured by GFP fluorescence intensity [1]. Overall survival was significantly prolonged in the RA-9 treatment arm (P < 0.0005, log-rank test): by day 17, 100% of control mice required euthanasia due to tumor burden, whereas only 15% of RA-9-treated mice had reached the euthanasia endpoint [1]. Crucially, RA-9 was well tolerated—total body weight difference between treated and control cohorts never exceeded 3%, and no statistically significant differences were observed in complete blood count (CBC), white blood cell differential, or H&E histopathology of liver, spleen, heart, and kidneys [1]. In tumor tissue, RA-9 treatment reduced cellular proliferation (PCNA staining) and increased DNA fragmentation (TUNEL assay), confirming on-target apoptotic activity in vivo [1].

In vivo efficacy Xenograft model Ovarian cancer Survival benefit Preclinical toxicology

20S Proteasome-Independent Mechanism: Differentiation from Bortezomib and Carfilzomib Class Agents

RA-9 blocks ubiquitin-dependent protein degradation without inhibiting the catalytic (chymotrypsin-like, trypsin-like, caspase-like) activities of the 20S proteasome core, a mechanistic property demonstrated in earlier screening studies that first identified this compound class [1]. In the Coughlin et al. (2014) study, the 20S proteasome inhibitor bortezomib was used as a negative control in 19S RP-associated DUB assays and showed no DUB inhibitory activity, confirming the mechanistic separation between 20S inhibition and DUB inhibition [2]. Clinically, 20S proteasome inhibitors (bortezomib, carfilzomib) are associated with dose-limiting toxicities including peripheral neuropathy and cardiotoxicity—adverse effects linked to direct 20S catalytic site blockade [2]. By inhibiting ubiquitin-dependent degradation upstream of the 20S core, RA-9 may offer a differentiated safety profile, consistent with the minimal host toxicity observed in the ES-2 xenograft study where no significant hematological or histopathological abnormalities were detected [2].

20S proteasome UPS inhibition Mechanism of action Therapeutic window

Optimal Use Cases for 3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one: Evidence-Backed Research and Procurement Scenarios


Targeted Investigation of 19S RP-Associated DUB Biology (USP14/UCHL5) Without Contaminating Total Cellular DUB Inhibition

Researchers studying the specific role of proteasome-associated deubiquitinases USP14 and UCHL5 in protein degradation should select RA-9 over b-AP15. As demonstrated by Coughlin et al. (2014), RA-9 inhibits 19S RP-associated DUB activity in a dose- and time-dependent manner while sparing total cellular DUB activity in whole-cell lysates—a selectivity property not shared by b-AP15, which inhibits both 19S RP-associated and total cellular DUB activities [1]. This distinction is critical for experiments where off-target DUB inhibition would confound mechanistic interpretation of ubiquitin-proteasome pathway studies. Recommended working concentration range: 1–10 μM for cell-based assays, with 5 μM producing robust poly-ubiquitin accumulation and ER-stress marker induction within 8–24 hours [1].

Preclinical Evaluation of DUB-Targeted Therapy in Bortezomib-Resistant or Cisplatin-Resistant Cancer Models

RA-9 is the appropriate tool compound for studies investigating therapeutic strategies against proteasome-inhibitor-resistant or platinum-resistant malignancies. The compound demonstrated greater potency against bortezomib-resistant multiple myeloma cells (RPMI8226-V10R, ANBL6-V10R) than their bortezomib-sensitive parental lines, and showed synergistic activity with cisplatin in cisplatin-resistant ovarian cancer cells (OVCAR-3, HEY) [1]. This profile positions RA-9 as a uniquely suitable agent for in vitro and in vivo studies of drug-resistant cancer models. For in vivo xenograft studies, the validated dosing regimen is 5 mg/kg i.p. on a one-day on, two-days off schedule, which achieved significant tumor burden reduction and survival prolongation (P < 0.0005) with documented host tolerability [1].

Multi-DUB Profiling Studies Requiring Simultaneous Targeting of Proteasomal and Non-Proteasomal DUBs

For chemical biology studies aimed at understanding polypharmacology within the DUB enzyme family, RA-9 offers a distinctive inhibition profile that spans both proteasome-associated DUBs (USP14, UCHL5) and non-proteasomal DUBs (UCH-L1, UCH-L3, USP2, USP5, USP8), as established by Issaenko and Amerik (2012) [1]. This contrasts with b-AP15, which is restricted to USP14 and UCHL5 (IC50 >100 μM against all other tested DUBs) [2]. RA-9's broader DUB target engagement is particularly relevant for studies of cancers where UCH-L1, USP2, or USP8 are implicated as drivers, including breast, ovarian, and cervical malignancies [1]. At 10 μM, RA-9 produces marked accumulation of poly-ubiquitinated proteins and depletion of free ubiquitin pools within 24 hours across multiple cancer histotypes [1].

Chemical Tool for Dissecting 20S Proteasome-Dependent Versus 20S-Independent UPS Inhibition Mechanisms

Investigators seeking to decouple 20S proteasome catalytic inhibition from upstream ubiquitin-dependent degradation blockade should employ RA-9 as a pathway-selective probe. RA-9 blocks ubiquitin-dependent protein degradation without affecting 20S proteasome chymotrypsin-like, trypsin-like, or caspase-like activities [1]. In contrast, clinically used agents bortezomib and carfilzomib act through direct 20S catalytic site inhibition [2]. This mechanistic orthogonality makes RA-9 the preferred tool for experiments designed to attribute UPS-dependent phenotypes specifically to DUB inhibition rather than 20S proteasome blockade. The compound has been validated in this capacity across ovarian cancer (ES-2, TOV-21G, SKOV-3, OVCAR-3), cervical cancer (HeLa, SiHa, CaSki), breast cancer (MDA-MB-231, MDA-MB-468), and multiple myeloma (RPMI8226, ANBL6) cell lines at concentrations of 1–10 μM [1][2].

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